molecular formula C15H22N4O B4414122 5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE

5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4414122
M. Wt: 274.36 g/mol
InChI Key: XIXRARMCTIDCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methanol, sodium borohydride, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole analogs.

Scientific Research Applications

5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE include other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-17-6-8-19(9-7-17)11-15-16-13-10-12(20-3)4-5-14(13)18(15)2/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXRARMCTIDCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
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5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE

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